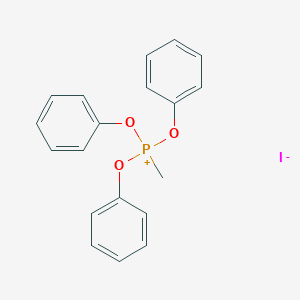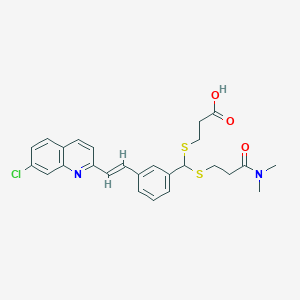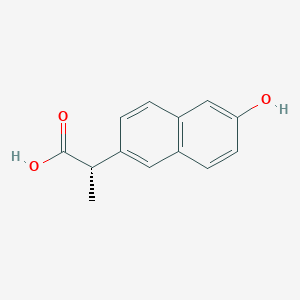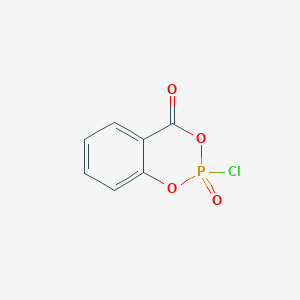
7-Ketocholesterol
Overview
Description
It is often found in elevated levels in the body fluids and tissues of individuals with age-related diseases such as cardiovascular, neuronal, and ocular diseases, as well as in those with metabolic disorders like type 2 diabetes and metabolic syndrome . This compound is known for its role in inducing oxidative stress, inflammation, and cellular degeneration .
Mechanism of Action
Target of Action
7-Ketocholesterol (7KCh), also known as 7-Oxocholesterol, primarily targets the TLR4 receptor . This receptor plays a crucial role in inducing inflammation, both in vitro and in vivo . 7KCh also interacts with other targets such as EGFR-related pathways and HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis .
Mode of Action
7KCh interacts with its targets, causing complex and potent inflammatory responses . The majority of the cytokine inductions seem to signal via the TRIF/TRAM side of the TLR4 receptor . The MyD88/TIRAP side only significantly affects IL-1β inductions . The 7KCh-induced inflammation also seems to involve a robust ER stress response .
Biochemical Pathways
7KCh affects several biochemical pathways. It induces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cells . It modulates the expression of several genes associated with lipid metabolism, endoplasmic reticulum stress, inflammation, and cell death . It also affects the Mevalonic acid (MVA) pathway , causing a significant decline in MVA pathway-derived metabolites .
Pharmacokinetics
It is known that 7kch is formed by the autooxidation of cholesterol, especially cholesterol-fatty acid esters found in lipoprotein deposits . It is often found at enhanced levels in the body fluids and/or target tissues of patients with age-related diseases .
Result of Action
7KCh at elevated concentrations is a powerful inducer of oxidative stress, inflammation, and cellular degeneration . These are common features of all diseases associated with this oxysterol . It also causes a specific form of cytotoxic activity defined as oxiapoptophagy , including oxidative stress and induction of death by apoptosis associated with autophagic criteria .
Action Environment
The action of 7KCh can be influenced by various environmental factors. Its origin can be from the diet, incidence of environmental factors, and endogenous formation (autoxidation and enzymatic synthesis) . Its inactivation mechanisms include esterification, sulfation, oxidation, and reduction . Understanding these factors can help regulate 7KCh level and counteract its toxicity to limit the incidence of diseases associated with this oxysterol .
Biochemical Analysis
Biochemical Properties
7-Ketocholesterol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a strong inhibitor of cytochrome P450 7A1 . It modulates cholesterol homeostasis, cytotoxicity, and apoptosis . Furthermore, this compound stimulates inflammation and growth inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by mediating pathological inflammation . It induces a dose-dependent loss of cell viability and an increase in apoptosis and necrosis in endothelial cells . Moreover, it has been shown to induce marked increases in the mRNA expression of pro-inflammatory cytokines .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces inflammation mostly through the TLR4 receptor with some cross-activation of EGFR-related pathways . It also seems to involve a robust ER stress response .
Temporal Effects in Laboratory Settings
Over time, this compound can induce significant changes in laboratory settings. It has been shown to cause complex and potent inflammatory responses in vitro and in vivo . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in several metabolic pathways. It induces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cardiac cells . It affects the Mevalonic acid (MVA) pathway-derived metabolites, such as farnesyl-pyrophosphate and geranylgeranyl-pyrophosphate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. It is known to accumulate in erythrocytes of heart failure patients .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It has been found to colocalize with neutral and polar lipids inside Nile Red-stained cytoplasmic structures during this compound-induced apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Oxocholesterol can be synthesized through the autoxidation of cholesterol. This process involves exposing cholesterol to oxidative conditions, leading to the formation of 7-oxocholesterol . The reaction typically requires the presence of reactive oxygen species (ROS) or other oxidizing agents.
Industrial Production Methods: Industrial production of 7-oxocholesterol may involve controlled oxidation processes using specific oxidizing agents and conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 7-Oxocholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert 7-oxocholesterol back to cholesterol or other derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or keto groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, and other ROS.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Other oxysterols.
Reduction Products: Cholesterol and its derivatives.
Substitution Products: Modified cholesterol molecules with different functional groups.
Scientific Research Applications
7-Oxocholesterol has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular processes and oxidative stress.
Medicine: Studied for its involvement in age-related diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biomarker for oxidative stress.
Comparison with Similar Compounds
7β-Hydroxycholesterol: Another oxysterol with similar oxidative properties.
Cholestane-3β,5α,6β-triol: A related compound involved in oxidative stress.
Uniqueness: 7-Oxocholesterol is unique due to its potent ability to induce oxidative stress and inflammation, making it a significant biomarker and target for studying age-related and metabolic diseases .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-ABXCMAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033744 | |
| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-28-9 | |
| Record name | 7-Ketocholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ketocholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-OXOCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
